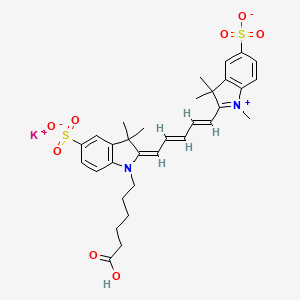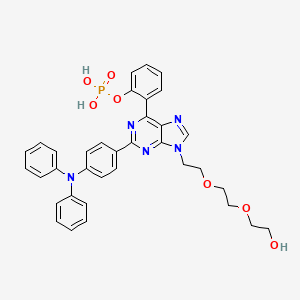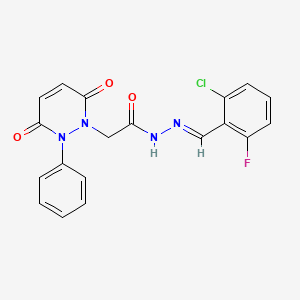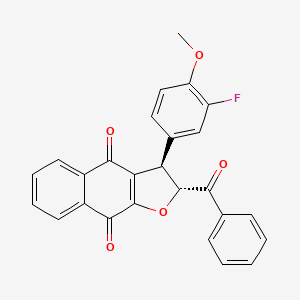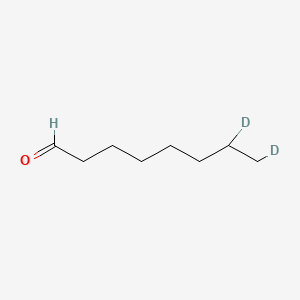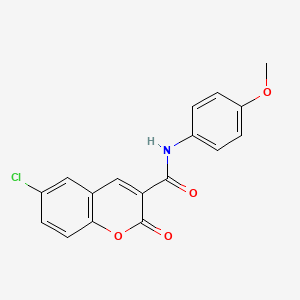
6-chloro-N-(4-methoxyphenyl)-2-oxochromene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-N-(4-methoxyphenyl)-2-oxochromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(4-methoxyphenyl)-2-oxochromene-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chlorochromone and 4-methoxyaniline.
Condensation Reaction: The 6-chlorochromone undergoes a condensation reaction with 4-methoxyaniline in the presence of a suitable catalyst, such as acetic acid, to form the intermediate product.
Amidation: The intermediate product is then subjected to amidation using a carboxylating agent, such as phosgene or carbonyldiimidazole, to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques.
化学反应分析
Types of Reactions
6-chloro-N-(4-methoxyphenyl)-2-oxochromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chloro group.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, such as anticancer and antiviral activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 6-chloro-N-(4-methoxyphenyl)-2-oxochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in inflammatory or oxidative processes.
Modulating Signaling Pathways: Affecting signaling pathways related to cell proliferation, apoptosis, or immune response.
Interacting with DNA/RNA: Binding to nucleic acids and interfering with their replication or transcription processes.
相似化合物的比较
6-chloro-N-(4-methoxyphenyl)-2-oxochromene-3-carboxamide can be compared with other chromene derivatives, such as:
6-chloro-2-oxochromene-3-carboxamide: Lacks the methoxyphenyl group, which may result in different biological activities.
N-(4-methoxyphenyl)-2-oxochromene-3-carboxamide: Lacks the chloro group, which may affect its chemical reactivity and biological properties.
6-chloro-N-(4-methoxyphenyl)-chromene-3-carboxamide: Lacks the oxo group, which may influence its overall stability and interactions with molecular targets.
属性
分子式 |
C17H12ClNO4 |
|---|---|
分子量 |
329.7 g/mol |
IUPAC 名称 |
6-chloro-N-(4-methoxyphenyl)-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C17H12ClNO4/c1-22-13-5-3-12(4-6-13)19-16(20)14-9-10-8-11(18)2-7-15(10)23-17(14)21/h2-9H,1H3,(H,19,20) |
InChI 键 |
KELHHPZZFSQBQQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(4R)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-6-methoxy-N-[3-methyl-4-([1,2,4]triazolo[1,5-c]pyrimidin-7-yloxy)phenyl]quinazolin-4-amine](/img/structure/B12377167.png)
![(2S)-4-methyl-N-[(E,2S)-4-nitro-1-[(3S)-2-oxopyrrolidin-3-yl]but-3-en-2-yl]-2-[[(E)-3-phenylprop-2-enoyl]amino]pentanamide](/img/structure/B12377170.png)
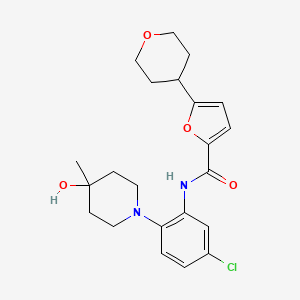
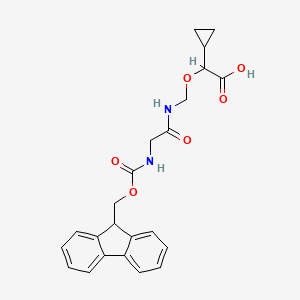

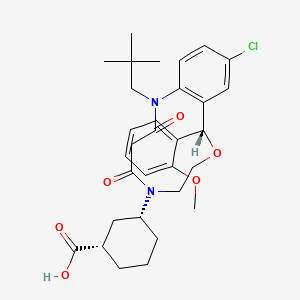
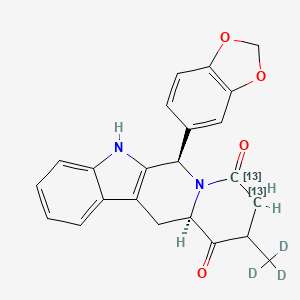
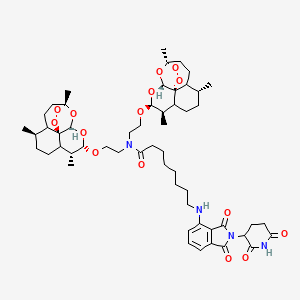
![tripotassium;(2Z)-2-[(E)-3-[1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3-methyl-3-(4-sulfonatobutyl)-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B12377213.png)
